1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a quinoxaline moiety and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The trimethoxyphenyl group is then introduced through a series of substitution reactions. The final step involves the formation of the piperidine-4-carboxamide moiety, which is achieved through amide bond formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline and trimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells. The compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.
Podophyllotoxin: Shares structural similarities and is used for its anti-cancer properties.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of the quinoxaline and trimethoxyphenyl moieties, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-12-16(13-20(30-2)22(19)31-3)25-23(28)15-8-10-27(11-9-15)21-14-24-17-6-4-5-7-18(17)26-21/h4-7,12-15H,8-11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDDIFVTTXSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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